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Compound of Interest

Compound Name: 2-Carboxyethyl acrylate

Cat. No.: B1210496 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Poly(2-carboxyethyl acrylate) (PCEA) is a versatile anionic polymer with significant potential

in a range of biomedical applications. Its carboxylic acid groups impart pH-responsive

properties, making it an intelligent material for targeted drug delivery. Furthermore, its

hydrophilicity and potential for cross-linking allow for the formation of hydrogels suitable for

tissue engineering and regenerative medicine. The mucoadhesive nature of PCEA also

presents opportunities for enhancing drug residence time at mucosal surfaces. This document

provides an overview of these applications, supported by experimental data and detailed

protocols for the synthesis, characterization, and evaluation of PCEA-based systems.

Drug Delivery Systems
PCEA is a valuable polymer for the development of "smart" drug delivery systems that can

release therapeutic agents in response to specific physiological cues, particularly changes in

pH. The carboxylic acid groups in PCEA are typically protonated at low pH, leading to a more

collapsed and hydrophobic polymer structure that can effectively encapsulate drugs. As the pH

increases to neutral or alkaline conditions, these groups deprotonate, causing electrostatic

repulsion between the polymer chains. This leads to swelling of the polymer matrix and a

subsequent release of the encapsulated drug. This property is particularly useful for targeted

delivery to sites with distinct pH environments, such as the gastrointestinal tract or the tumor

microenvironment.
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pH-Responsive Nanoparticles for Targeted Release
PCEA can be formulated into nanoparticles that serve as carriers for hydrophobic drugs. These

nanoparticles can be designed to remain stable in the bloodstream and release their payload in

the slightly acidic environment of tumors or within the endo-lysosomal compartments of cells

following uptake.

Quantitative Data for PCEA-based Nanoparticles

Parameter Value Drug Reference

Particle Size 220 - 245 nm - [1]

Zeta Potential -21.2 mV to -28.0 mV - [1]

Drug Loading Content

(DLC)
5.0 mg/g p-Acetamido phenol [2]

Encapsulation

Efficiency (EE)
~83% p-Acetamido phenol [2]

pH-Triggered Release

(Vancomycin)

~99% release at pH

10.0 after 165 min
Vancomycin [2]

pH-Triggered Release

(p-AP)

~46% release at pH

10.0 after 225 min
p-Acetamido phenol [2]

Experimental Protocol: Synthesis of PCEA-Coated Magnetic Nanoparticles

This protocol describes the synthesis of pH-responsive Fe₃O₄/SiO₂/PCEA composite polymer

particles for targeted drug delivery.[2]

Materials:

Ferric chloride (FeCl₃)

Anhydrous sodium acetate (CH₃COONa)

Ethylene glycol
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Tetraethyl orthosilicate (TEOS)

Cetyltrimethylammonium bromide (CTAB)

Ammonia solution (25%)

3-(Trimethoxysilyl) propyl methacrylate (MPS)

2-Carboxyethyl acrylate (2-CEA) monomer

Potassium persulfate (KPS)

Vancomycin or p-Acetamido phenol (as model drugs)

Ethanol, Acetone, Deionized water

Procedure:

Synthesis of Fe₃O₄ Core Particles:

Dissolve FeCl₃ (2.70 g) and anhydrous CH₃COONa (7.20 g) in ethylene glycol (80.0 g).

Transfer the solution to a Teflon-lined stainless-steel autoclave and heat to 180 °C for 8

hours.

Cool to room temperature and wash the resulting black magnetite particles repeatedly with

ethanol via magnetic separation. Dry under vacuum.

Synthesis of Mesoporous Fe₃O₄/SiO₂ Composite Seed Particles:

Disperse the Fe₃O₄ core particles in a mixture of ethanol, deionized water, and ammonia

solution.

Add CTAB as a porogen.

Heat the mixture to 70 °C and add TEOS. Allow the hydrolysis reaction to proceed for 8

hours.
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Recover the particles magnetically, wash with distilled water, and reflux in acetone to

remove the CTAB template.

Surface Modification with Vinyl Groups:

Disperse the Fe₃O₄/SiO₂ particles in ethanol and add MPS.

Heat to 70 °C and stir for 24 hours to introduce vinyl functionality.

Seeded Emulsion Polymerization of 2-CEA:

Disperse the vinyl-modified Fe₃O₄/SiO₂ particles in deionized water.

Add the 2-CEA monomer to the suspension.

Initiate the polymerization by adding an aqueous solution of KPS.

Stir the reaction at 70 °C for 8 hours under a nitrogen atmosphere.

Cool the reaction and purify the resulting Fe₃O₄/SiO₂/P(2-CEA) composite particles by

magnetic separation and washing with deionized water.

Drug Loading:

Disperse the composite particles in a solution of the desired drug (e.g., vancomycin or p-

acetamido phenol) at an acidic pH (e.g., pH 4.0) to facilitate drug encapsulation.

Stir for a specified time to allow for drug loading.

Separate the drug-loaded particles magnetically and wash to remove unloaded drug.

In Vitro Drug Release:

Disperse the drug-loaded particles in buffer solutions of different pH values (e.g., pH 7.4,

8.0, and 10.0).

At predetermined time intervals, magnetically separate the particles and collect the

supernatant.
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Quantify the amount of released drug in the supernatant using a suitable analytical

method (e.g., UV-Vis spectrophotometry).

Workflow for PCEA-Coated Nanoparticle Synthesis and Drug Release

Nanoparticle Synthesis

Drug Loading

Drug Release

Fe3O4 Core Synthesis

SiO2 Coating

Vinyl Functionalization

PCEA Polymerization

Drug Incubation (Acidic pH)

pH Trigger (Neutral/Alkaline)

Click to download full resolution via product page

Caption: Workflow for the synthesis, drug loading, and pH-triggered release from PCEA-coated

nanoparticles.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 15 Tech Support

https://www.benchchem.com/product/b1210496?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tissue Engineering and Regenerative Medicine
PCEA hydrogels can serve as scaffolds for tissue engineering due to their high water content,

biocompatibility, and tunable mechanical properties. The porous structure of these hydrogels

can support cell adhesion, proliferation, and differentiation, mimicking the natural extracellular

matrix. The carboxylic acid groups on the PCEA backbone can also be functionalized to

incorporate bioactive molecules, such as growth factors or adhesion peptides, to further

enhance tissue regeneration.

Quantitative Data for PCEA-based Hydrogels

Parameter Value Reference

Equilibrium Water Content 83-90% [1]

Compressive Modulus 2.5 - 1708.7 kPa [3]

Swelling Ratio 2.2 - 31.5 [4]

Experimental Protocol: Preparation of PCEA Hydrogels by Free Radical Polymerization

This protocol describes the synthesis of a PCEA hydrogel suitable for tissue engineering

applications.

Materials:

2-Carboxyethyl acrylate (2-CEA) monomer

N,N'-methylenebis(acrylamide) (MBA) as a cross-linker

Ammonium persulfate (APS) as an initiator

N,N,N',N'-Tetramethylethylenediamine (TEMED) as a catalyst

Phosphate-buffered saline (PBS, pH 7.4)

Deionized water

Procedure:
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Preparation of the Pre-gel Solution:

In a flask, dissolve the desired amount of 2-CEA monomer in deionized water.

Add the cross-linker MBA to the monomer solution. The concentration of MBA will

influence the mechanical properties and swelling ratio of the hydrogel.

Stir the solution until all components are fully dissolved.

Initiation of Polymerization:

Degas the pre-gel solution with nitrogen for 15-20 minutes to remove dissolved oxygen,

which can inhibit polymerization.

Add the initiator APS to the solution and mix gently.

Add the catalyst TEMED to initiate the polymerization reaction.

Gel Formation:

Immediately pour the solution into a mold of the desired shape and size (e.g., a petri dish

or a custom-made mold).

Allow the polymerization to proceed at room temperature for several hours or until a solid

gel is formed.

Purification and Swelling:

Once the hydrogel is formed, carefully remove it from the mold.

Immerse the hydrogel in a large volume of deionized water or PBS (pH 7.4) to remove any

unreacted monomers, initiator, and catalyst.

Change the water or PBS daily for 3-5 days to ensure complete purification.

The hydrogel will swell to its equilibrium state during this process.

Sterilization and Cell Seeding (for Tissue Engineering):
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Sterilize the hydrogel using an appropriate method, such as steam sterilization

(autoclaving) or by soaking in 70% ethanol followed by washing with sterile PBS.

The sterile hydrogel scaffold is now ready for cell seeding. Place the scaffold in a cell

culture plate and add a suspension of the desired cell type.

Culture the cell-seeded scaffold under standard cell culture conditions.

Logical Relationship of PCEA Hydrogel Properties
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Caption: Interplay of cross-linking, swelling, and mechanical properties in PCEA hydrogels for

tissue engineering.

Mucoadhesive Formulations
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The carboxylic acid groups in PCEA can form hydrogen bonds with the mucin glycoproteins

present in mucosal layers, leading to mucoadhesion. This property can be exploited to prolong

the residence time of drug formulations at specific sites of administration, such as the buccal,

nasal, or gastrointestinal mucosa, thereby enhancing drug absorption and bioavailability.

Quantitative Data for Mucoadhesion of Polyacrylate Gels

Parameter Value Substrate Reference

Detachment Force ~0.03 N Porcine Nasal Mucosa [5]

Work of Adhesion
Varies with

formulation
Porcine Nasal Mucosa [6]

Experimental Protocol: Evaluation of Mucoadhesion by Tensile Strength Measurement

This protocol describes a method to quantify the mucoadhesive strength of a PCEA gel using a

texture analyzer.[5][6]

Materials:

PCEA hydrogel

Freshly excised porcine mucosal tissue (e.g., buccal or intestinal mucosa)

Phosphate-buffered saline (PBS, pH 6.8) or simulated intestinal fluid

Texture analyzer equipped with a cylindrical probe

Procedure:

Preparation of Mucosal Tissue:

Obtain fresh porcine mucosal tissue and carefully excise a section of appropriate size.

Mount the mucosal tissue on a holder with the mucosal side facing up.

Equilibrate the tissue by moistening it with PBS or simulated intestinal fluid.
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Sample Preparation:

Apply a defined amount of the PCEA hydrogel to the surface of the texture analyzer probe.

Mucoadhesion Measurement:

Bring the probe with the hydrogel into contact with the mucosal tissue at a defined speed

and apply a constant contact force for a specific duration (e.g., 0.1 N for 60 seconds) to

allow for interaction.

Withdraw the probe at a constant speed (e.g., 0.1 mm/s).

Record the force required to detach the hydrogel from the mucosal tissue as a function of

displacement.

Data Analysis:

The maximum force recorded during detachment is the mucoadhesive force (detachment

force).

The area under the force-displacement curve represents the work of adhesion.

Perform multiple measurements to ensure reproducibility.

Cytotoxicity and Biocompatibility
For any biomedical application, it is crucial to ensure that the material is non-toxic and

biocompatible. In vitro cytotoxicity assays are commonly used as an initial screening tool to

assess the potential toxicity of new biomaterials.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

assay to evaluate the cytotoxicity of PCEA nanoparticles on a cell line such as L929 fibroblasts

or HeLa cells.[7][8][9]

Materials:
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PCEA nanoparticles

L929 or HeLa cells

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and

antibiotics

Phosphate-buffered saline (PBS)

MTT solution (5 mg/mL in PBS)

Dimethyl sulfoxide (DMSO) or isopropanol

96-well cell culture plates

Procedure:

Cell Seeding:

Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well.

Incubate the plate at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours to allow

the cells to attach.

Treatment with PCEA Nanoparticles:

Prepare a series of dilutions of the PCEA nanoparticles in the cell culture medium.

Remove the old medium from the wells and replace it with the medium containing different

concentrations of the nanoparticles.

Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with

medium only).

Incubate the plate for 24, 48, or 72 hours.

MTT Assay:

After the incubation period, remove the medium containing the nanoparticles.
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Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

Incubate the plate for another 4 hours at 37 °C. During this time, viable cells will convert

the yellow MTT into purple formazan crystals.

Solubilization and Absorbance Measurement:

Remove the MTT-containing medium.

Add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

Gently shake the plate to ensure complete dissolution.

Measure the absorbance of each well at a wavelength of 570 nm using a microplate

reader.

Data Analysis:

Calculate the cell viability as a percentage relative to the negative control (untreated cells).

Plot the cell viability against the concentration of the PCEA nanoparticles to determine the

IC₅₀ value (the concentration that causes 50% inhibition of cell growth).

Signaling Pathway: Endosomal Escape for Gene Delivery

While not specific to PCEA in the available literature, for polyanionic polymers used in gene

delivery, a key step for efficacy is the escape of the genetic material from the endosome after

cellular uptake. The "proton sponge" effect is a common mechanism. In the acidic environment

of the endosome, the polymer becomes protonated, leading to an influx of chloride ions and

water, causing osmotic swelling and eventual rupture of the endosome, releasing the payload

into the cytoplasm.
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Caption: Proposed mechanism of endosomal escape for PCEA-based gene delivery systems

via the proton sponge effect.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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